3-(Trifluoromethyl)azetidine
Overview
Description
3-(Trifluoromethyl)azetidine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to an azetidine ring, a four-membered nitrogen-containing heterocycle
Synthetic Routes and Reaction Conditions:
Radical Trifluoromethylation: . Common reagents include trifluoromethyltrimethylsilane (TMS-CF₃) and sodium trifluoroacetate.
Electrophilic Trifluoromethylation: This approach uses electrophilic trifluoromethylating agents such as trifluoromethanesulfonyl chloride (TfO-CF₃) to introduce the trifluoromethyl group.
Nucleophilic Trifluoromethylation: In this method, nucleophilic trifluoromethylating reagents like trifluoromethyl sulfone (CF₃SO₂) are employed.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Substitution reactions involve replacing one or more atoms in the azetidine ring with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Trifluoromethylated azetidine derivatives with higher oxidation states.
Reduction Products: Reduced azetidine derivatives with modified functional groups.
Substitution Products: Azetidine derivatives with different substituents on the ring.
Scientific Research Applications
3-(Trifluoromethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: Its unique properties make it valuable in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)azetidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, making it a valuable component in drug design.
Comparison with Similar Compounds
Trifluoromethylated pyridines
Trifluoromethylated benzene derivatives
Other azetidine derivatives
Properties
IUPAC Name |
3-(trifluoromethyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)3-1-8-2-3/h3,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNMYONCOJLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679130 | |
Record name | 3-(Trifluoromethyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221349-18-3 | |
Record name | 3-(Trifluoromethyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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